molecular formula C7H16ClNO2 B1662078 Ethyl 3-amino-3-methylbutanoate hydrochloride CAS No. 85532-40-7

Ethyl 3-amino-3-methylbutanoate hydrochloride

Cat. No. B1662078
CAS RN: 85532-40-7
M. Wt: 181.66 g/mol
InChI Key: HFBJSIGXRKAYAF-UHFFFAOYSA-N
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Patent
US04455317

Procedure details

A mixture of 25 g (0.1 mole) of ethyl 3-(N-benzylamino)-3-methylbutyrate hydrochloride and approximately 2 g of 10% Pd-C in 250 ml of dried USP alcohol was hydrogenated under 55 psi H2 for four days. The reaction medium was then filtered and evaporated under reduced pressure to provide 18 g (100%) of an amber oil which gradually crystallized upon standing: mp 82°-83° C.; NMR (CD3OD) δ1.2 (t, J=7, Hz, 3, --CH2CH3) 1.5 (s, 6, two --CH3), 2.8 (s, 2, --CH2 --), 4.2 (q, J=7 Hz, 2, --CH2CH3). Analysis Calculated for C7H16NO2Cl: C, 46.28; H, 8.88; N, 7.71. Found: C, 46.46; H, 8.98; N, 7.90.
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[ClH:1].C([NH:9][C:10]([CH3:18])([CH3:17])[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])C1C=CC=CC=1>[Pd]>[ClH:1].[NH2:9][C:10]([CH3:18])([CH3:17])[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)NC(CC(=O)OCC)(C)C
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction medium was then filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
Cl.NC(CC(=O)OCC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.